molecular formula C24H23NO3 B4707598 2-benzoyl-N-[2-(2,6-dimethylphenoxy)ethyl]benzamide

2-benzoyl-N-[2-(2,6-dimethylphenoxy)ethyl]benzamide

Cat. No. B4707598
M. Wt: 373.4 g/mol
InChI Key: FWDVPNVXYORDKJ-UHFFFAOYSA-N
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Description

2-benzoyl-N-[2-(2,6-dimethylphenoxy)ethyl]benzamide, commonly known as BDEB, is a chemical compound that belongs to the family of benzamides. It has been widely studied for its potential applications in scientific research, particularly in the field of drug discovery.

Mechanism of Action

The mechanism of action of BDEB is not fully understood, but it is believed to involve the inhibition of PARP activity. PARP inhibitors have been shown to induce synthetic lethality in cancer cells that have defects in DNA repair pathways, such as those with mutations in BRCA1 and BRCA2 genes. BDEB has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
BDEB has been shown to have low toxicity in vitro and in vivo studies. It has been shown to be metabolized by the liver and excreted in the urine. BDEB has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases such as arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using BDEB in lab experiments is its high potency and selectivity for PARP inhibition. However, one limitation is its low solubility in water, which may require the use of organic solvents in experiments. Another limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which may limit its use in preclinical and clinical studies.

Future Directions

For research on BDEB include optimization of its chemical structure to improve its pharmacokinetic properties, development of more potent and selective PARP inhibitors based on BDEB, and investigation of its potential applications in other diseases such as neurodegenerative disorders. Further studies are also needed to fully understand its mechanism of action and potential side effects.
In conclusion, BDEB is a promising compound with potential applications in drug discovery and scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent.

Scientific Research Applications

BDEB has been studied for its potential applications in drug discovery, particularly as a lead compound for the development of novel anti-cancer drugs. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. BDEB has also been studied as a potential inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and has been targeted for cancer therapy.

properties

IUPAC Name

2-benzoyl-N-[2-(2,6-dimethylphenoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO3/c1-17-9-8-10-18(2)23(17)28-16-15-25-24(27)21-14-7-6-13-20(21)22(26)19-11-4-3-5-12-19/h3-14H,15-16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDVPNVXYORDKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCNC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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